molecular formula C18H16N2O2S B2402189 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 477511-54-9

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2402189
CAS RN: 477511-54-9
M. Wt: 324.4
InChI Key: ZQPAQVCXNZUTDO-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound belongs to the benzothiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Anticancer Activity

One significant application of benzothiazole derivatives, like 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, is in the field of anticancer research. Studies have shown that certain benzothiazole derivatives demonstrate promising in vitro anticancer activity against various human cancer cell lines (Waghmare et al., 2013). Additionally, compounds with a benzothiazole moiety have been evaluated for their potential anticancer properties, indicating their relevance in developing new therapeutic agents (Saeed et al., 2015).

Antimicrobial and Antifungal Properties

Benzothiazole derivatives are also known for their antimicrobial and antifungal activities. Various substituted benzamides, including those with a benzothiazole group, have been synthesized and tested for their antifungal properties, showing low to moderate activity (Saeed et al., 2008). In addition, compounds like 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives have been found to possess significant antibacterial, antifungal, and antimycobacterial activity against various microbial strains (Bhusari et al., 2008).

Corrosion Inhibition

Interestingly, benzothiazole derivatives have been studied for their corrosion inhibiting effects. For instance, certain benzothiazole derivatives have demonstrated enhanced stability and higher efficiency in inhibiting steel corrosion in acidic solutions (Hu et al., 2016). This suggests potential applications in industrial settings for protecting metals against corrosion.

properties

IUPAC Name

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-11-4-9-15-16(10-11)23-18(20(15)3)19-17(22)14-7-5-13(6-8-14)12(2)21/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPAQVCXNZUTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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